(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Schiff Bases
A study by Pandey and Srivastava (2011) reported on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their anticonvulsant activity. This research demonstrates the potential of pyridinyl methanamine derivatives in medicinal chemistry, specifically in developing new anticonvulsant agents. The compounds exhibited significant seizures protection in various models, suggesting their potential application in treating epilepsy (S. Pandey, R. Srivastava, 2011).
Iron(III) Complexes with Pyridoxal Schiff Base
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study illustrates the application of pyridinyl methanamine derivatives in developing metal complexes with potential therapeutic uses, particularly in targeting cancer cells through selective uptake and induced apoptosis upon light exposure (Uttara Basu et al., 2015).
Catalytic Evaluation of Pincer Palladacycles
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications, highlighting another dimension of scientific research applications of related compounds. This work contributes to the field of catalysis, demonstrating how pyridinyl methanamine derivatives can be used to develop catalysts with good activity and selectivity (Gavin W. Roffe et al., 2016).
Antimicrobial Activities of Quinoline Derivatives
Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, and evaluated their antibacterial and antifungal activities. This study underscores the potential of pyridinyl methanamine derivatives in creating compounds with significant antimicrobial properties, offering a pathway for new drug development (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
properties
IUPAC Name |
[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVIMAKSHKDSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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